molecular formula C17H16BrNO3 B11236696 4-bromo-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide

4-bromo-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide

Cat. No.: B11236696
M. Wt: 362.2 g/mol
InChI Key: YNULMMPRNXXCHB-UHFFFAOYSA-N
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Description

4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is an organic compound characterized by the presence of a bromine atom at the 4th position of the benzamide structure, and a benzodioxepin moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzodioxepin moiety.

    Coupling Reactions: The amide group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin moiety may play a role in binding to these targets, while the bromine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]aniline: Similar structure but with an aniline group instead of a benzamide.

    4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]phenol: Contains a phenol group instead of a benzamide.

Uniqueness

4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is unique due to its specific combination of a brominated benzamide and a benzodioxepin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

4-bromo-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide

InChI

InChI=1S/C17H16BrNO3/c18-14-5-3-13(4-6-14)17(20)19-11-12-2-7-15-16(10-12)22-9-1-8-21-15/h2-7,10H,1,8-9,11H2,(H,19,20)

InChI Key

YNULMMPRNXXCHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)Br)OC1

Origin of Product

United States

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